molecular formula C17H18N2O2S B4183719 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B4183719
M. Wt: 314.4 g/mol
InChI Key: KYAOZTRYEFAUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, also known as Tipepidine, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. Tipepidine has been studied for its potential use in treating various medical conditions due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act on various neurotransmitters and receptors in the brain. It has been shown to modulate the activity of dopamine, serotonin, and glutamate receptors, which are all involved in regulating mood and behavior. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has also been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has also been shown to have analgesic effects, possibly through its modulation of opioid receptors. Additionally, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating chronic pain.

Advantages and Limitations for Lab Experiments

1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has not been extensively studied in humans, which limits its potential use in clinical trials.

Future Directions

There are several future directions for research on 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce the symptoms of withdrawal from opioids and other drugs, and further research may reveal its potential as a treatment option. Additionally, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone may have potential as a treatment for other medical conditions such as chronic pain and inflammation. Further research is needed to fully understand the mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone and its potential use in treating various medical conditions.
Conclusion
In conclusion, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has been studied for its potential use in treating various medical conditions. It has a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to have antidepressant, anxiolytic, analgesic, and anti-inflammatory effects. While there are some limitations to using 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone in lab experiments, there are also several potential future directions for research on this compound. Further research is needed to fully understand the mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone and its potential use in treating various medical conditions.

Scientific Research Applications

1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in treating various medical conditions such as depression, anxiety, and chronic pain. It has been shown to have a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOZTRYEFAUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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